molecular formula C11H11N3 B8312779 (4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine

(4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine

Cat. No. B8312779
M. Wt: 185.22 g/mol
InChI Key: MRUOFLFMDQRJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-9-5-7-13-11(8-9)14-10-4-2-3-6-12-10/h2-8H,1H3,(H,12,13,14)

InChI Key

MRUOFLFMDQRJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-4-methylpyridine (0.195 mL, 1.74 mmol), 2-aminopyridine (180 mg, 1.91 mmol), potassium tert-butoxide (293 mg, 2.61 mmol), (±)-BINAP (4.3 mg, 6.96 mmol) and Pd2(dba)3 (4 mg, 4.35 mmol) were stirred in toluene (2.5 mL) at 90° C. under Ar(g). After 17 h stirring, the reaction mixture was diluted with CH2Cl2 (2.5 mL) and silica was added. The solvent was removed under reduced pressure and the resulting dry loaded material purified by silica gel column chromatography eluting with CH2Cl2/MeOH (100:1 to 100:2) to furnish I as a yellow solid (249 mg, 77%).
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
293 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
4.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

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